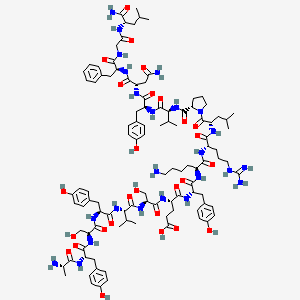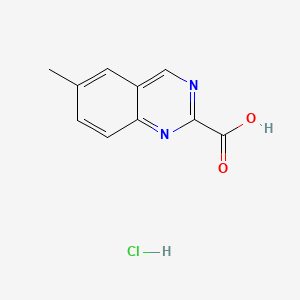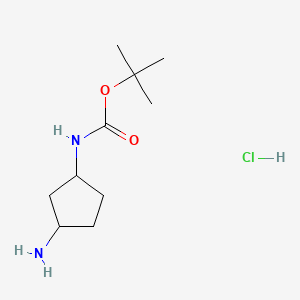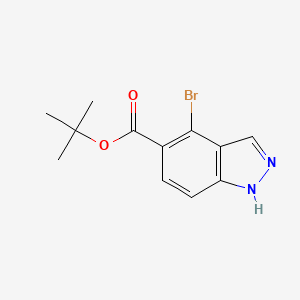![molecular formula C7H7N3 B598813 3H-Imidazo[4,5-c]pyridine, 7-methyl- CAS No. 18233-05-1](/img/structure/B598813.png)
3H-Imidazo[4,5-c]pyridine, 7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Imidazo[4,5-c]pyridine, 7-methyl- is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3H-Imidazo[4,5-c]pyridine, 7-methyl- involves the reaction of 5-methyl-3,4-diaminopyridine with formic acid. The reaction mixture is boiled under reflux for several hours to yield the desired product . Another method involves using N,N-dimethylformamide (DMF) in the presence of hexamethyldisilazane (HMDS) as a reagent under transition-metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3H-Imidazo[4,5-c]pyridine, 7-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3H-Imidazo[4,5-c]pyridine, 7-methyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3H-Imidazo[4,5-c]pyridine, 7-methyl- involves its interaction with specific molecular targets and pathways. For example, it can act as a GABA A receptor positive allosteric modulator, influencing neurotransmission in the central nervous system . Additionally, it may inhibit certain enzymes or receptors involved in disease pathways, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-b]pyridine: Another member of the imidazopyridine family with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry and drug development.
Benzimidazole: A related heterocyclic compound with a wide range of pharmacological activities.
Uniqueness
3H-Imidazo[4,5-c]pyridine, 7-methyl- is unique due to its specific structural features and the presence of a methyl group at the 7-position. This structural modification can influence its biological activity and make it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
18233-05-1 |
|---|---|
Molekularformel |
C7H7N3 |
Molekulargewicht |
133.154 |
IUPAC-Name |
7-methyl-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C7H7N3/c1-5-2-8-3-6-7(5)10-4-9-6/h2-4H,1H3,(H,9,10) |
InChI-Schlüssel |
KOQQEILSRFHKPB-UHFFFAOYSA-N |
SMILES |
CC1=CN=CC2=C1N=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-](/img/structure/B598741.png)
![(2S,5S)-1-[[(2S,5S)-2,5-diphenylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diphenylpyrrolidine;tetrafluoroborate](/img/structure/B598742.png)


![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-nitro-](/img/new.no-structure.jpg)


![Ethyl 1-oxaspiro[2.5]octane-6-carboxylate](/img/structure/B598752.png)

